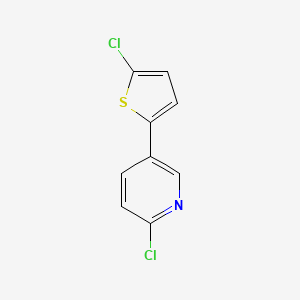

2-Chloro-5-(5-Chloro-2-thienyl)pyridine

Descripción

Propiedades

IUPAC Name |

2-chloro-5-(5-chlorothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-8-3-1-6(5-12-8)7-2-4-9(11)13-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDLEGDUWNLHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(5-Chloro-2-thienyl)pyridine can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of boron reagents in the Suzuki–Miyaura coupling reaction. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(5-Chloro-2-thienyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-5-(5-chloro-2-thienyl)pyridine has been investigated for its potential in drug development. Its structural features enable it to interact with various biological targets, leading to notable biological activities.

- Antimicrobial Activity :

- Anticancer Properties :

Agricultural Applications

The compound serves as an important intermediate in the synthesis of neonicotinoid insecticides. These insecticides are crucial for pest control in agriculture due to their effectiveness against a broad spectrum of insects. Notable derivatives synthesized from this compound include imidacloprid and thiacloprid, which are widely used in crop protection .

Material Science

In materials science, this compound is utilized as a building block for the synthesis of more complex heterocyclic compounds. These derivatives can exhibit unique physical properties suitable for various industrial applications .

Antimicrobial Efficacy

A study assessed the antimicrobial properties of thienyl-pyridine derivatives, including this compound. Results indicated effective inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections.

Cytotoxicity Against Cancer Cells

Research into the cytotoxic effects of this compound on SGC7901 cells revealed significant apoptosis induction. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating the compound's potential as an anticancer agent.

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 | Membrane disruption |

| Antimicrobial | Escherichia coli | 15 | Membrane permeability increase |

| Anticancer | SGC7901 (gastric cancer) | 8 | Apoptosis induction |

| Anticancer | Patu8988 (pancreatic cancer) | 10 | Cell cycle arrest |

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(5-Chloro-2-thienyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Chloro-5-(3-thienyl)pyridine (CAS 873948-15-3)

- Molecular Weight : 195.66 g/mol

- Key Differences : The absence of a chlorine atom on the thiophene ring reduces electron-withdrawing effects compared to the target compound. The 3-thienyl substitution may alter regioselectivity in reactions due to steric and electronic variations .

2-Chloro-5-(trifluoromethyl)pyridine

- Molecular Weight : 230.12 g/mol (same as target compound).

- Substituents : Trifluoromethyl (-CF₃) group.

- Key Differences : The -CF₃ group is strongly electron-withdrawing, making the pyridine ring more electron-deficient than the thienyl-substituted analog. This enhances reactivity in nucleophilic aromatic substitution but reduces compatibility with sulfur-based coupling reactions .

Functional Group Variations

2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)

- Molecular Weight : 162.02 g/mol.

- Substituents : Chloromethyl (-CH₂Cl) group.

- Key Differences : The -CH₂Cl group introduces a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the stable thienyl moiety in the target compound. This makes it a versatile intermediate in multi-step syntheses .

5-Amino-2-chloropyridine (CAS 5350-93-6)

- Molecular Weight : 128.56 g/mol.

- Substituents: Amino (-NH₂) group.

- Key Differences : The -NH₂ group is electron-donating, increasing the pyridine ring’s electron density. This contrasts sharply with the electron-withdrawing effects of chlorine and thienyl groups in the target compound, impacting applications in medicinal chemistry .

Data Tables: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Purity | Key Applications |

|---|---|---|---|---|---|---|

| 2-Chloro-5-(5-Chloro-2-thienyl)pyridine | C₉H₅Cl₂NS | 230.12 | 2-Cl, 5-(5-Cl-2-thienyl) | Not Reported | 97% | Pharmaceutical intermediates |

| 2-Chloro-5-(3-thienyl)pyridine | C₉H₆ClNS | 195.66 | 2-Cl, 5-(3-thienyl) | Not Reported | 97% | Organic synthesis |

| 2-Chloro-5-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.55 | 2-Cl, 5-CF₃ | Not Reported | ≥90% | Agrochemicals |

| 5-Amino-2-chloropyridine | C₅H₅ClN₂ | 128.56 | 2-Cl, 5-NH₂ | 133–136 | ≥98% | Drug precursors |

| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 2-Cl, 5-CH₃ | Not Reported | ≥90% | Material science |

Data compiled from

Actividad Biológica

2-Chloro-5-(5-chloro-2-thienyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and thienyl groups, contributing to its unique chemical properties. The presence of these heterocycles enhances its interaction with biological targets, potentially increasing its pharmacological efficacy.

Synthesis

Various synthetic routes have been explored for this compound. A common method involves the reaction of chlorinated pyridine derivatives with thienyl compounds under specific conditions to yield the desired product. The synthesis typically requires careful control of reaction parameters to achieve optimal yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds bearing similar structural motifs demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest a promising antibacterial profile, warranting further investigation into their mechanisms of action .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro assays indicate that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, derivatives with similar structures have shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating potential therapeutic applications in treating inflammatory conditions .

Neuropharmacological Activity

Emerging studies suggest that this compound may possess neuropharmacological effects. Preliminary evaluations indicate potential anxiolytic and antidepressant activities, suggesting that this compound could be explored for neuropsychiatric applications. The structure-activity relationship studies have highlighted the importance of specific substituents in enhancing these effects .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of various thienyl-pyridine derivatives, including this compound. The results demonstrated effective inhibition against multiple pathogens, with specific attention to the compound's ability to disrupt bacterial cell wall synthesis. The study concluded that modifications to the thienyl moiety could enhance antimicrobial activity significantly .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory potential of this compound through in vivo models of inflammation. The findings revealed a marked reduction in edema and inflammatory markers following treatment, suggesting that the compound acts through COX inhibition and modulation of pro-inflammatory cytokines .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that both the chlorine substitutions and the thienyl group play critical roles in modulating biological activity. Compounds with electron-donating groups adjacent to the pyridine ring exhibited enhanced potency against COX enzymes and improved antimicrobial effects. This insight is crucial for guiding future modifications aimed at optimizing therapeutic profiles.

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(5-Chloro-2-thienyl)pyridine, and how are reaction conditions optimized?

The synthesis typically involves chlorination of pyridine precursors using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled temperatures (40–80°C). A key intermediate, 5-chloro-2-formylpyridine, is often functionalized via nucleophilic substitution with thiophene derivatives. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the target compound .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substitution on the pyridine and thiophene rings.

- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 258.5).

- X-ray crystallography resolves ambiguous stereochemistry in crystalline intermediates .

Q. How do structural analogs differ in reactivity, and what substitutions are synthetically accessible?

Replacing the chloromethyl group with trifluoromethyl or piperidine moieties alters electronic properties. For example, 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3) can undergo nucleophilic substitution with amines or thiols, while steric hindrance from cyclohexenyl groups (e.g., 2-Chloro-5-(2-Cyclohexenyl)pyridine) limits reactivity at the 5-position .

Advanced Research Questions

Q. How can regioselectivity challenges during chlorination be addressed?

Regioselectivity is controlled via directing groups (e.g., formyl or methyl groups) or Lewis acid catalysts (e.g., AlCl₃). For example, chlorination of 4-cyclopropylpyridine-2-carboxylic acid selectively targets the 5-position due to electron-withdrawing effects from the carboxylic acid group .

Q. How should researchers resolve contradictions in reported yields or by-product profiles?

Cross-reference reaction parameters (solvent polarity, temperature gradients) and analytical data . For instance, discrepancies in 5-Chloro-2-(piperidin-4-yl)pyridine yields may arise from incomplete purification (e.g., residual piperidine in LC-MS traces) or competing side reactions (e.g., over-chlorination) .

Q. What degradation pathways affect stability, and how can they be mitigated?

The compound is prone to hydrolysis (via Cl–H₂O substitution) and oxidation (forming pyridine N-oxides). Stability is enhanced by storing under inert gas (N₂/Ar) at –20°C and using stabilizers like BHT (butylated hydroxytoluene) in solution phases .

Q. How can structure-activity relationships (SAR) guide drug discovery applications?

Systematic substitution of the thiophene ring (e.g., with methyl or fluorine) modulates bioactivity . For example, trifluoromethyl groups enhance metabolic stability, while piperidine moieties (as in 5-Chloro-2-(piperidin-4-yl)pyrimidine hydrochloride) improve target binding affinity in kinase inhibitors .

Q. What advanced purification strategies are needed for scale-up synthesis?

Preparative HPLC (C18 column, acetonitrile/water gradient) resolves closely eluting impurities. For thermally stable derivatives, distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) achieves >99% purity .

Q. How can computational modeling predict reactivity or biological interactions?

DFT calculations (e.g., Gaussian 16) optimize transition states for substitution reactions, while molecular docking (AutoDock Vina) screens binding to biological targets like nicotinic acetylcholine receptors .

Q. What cross-disciplinary applications exist beyond pharmaceuticals?

- Agrochemicals : Derivatives act as neonicotinoid precursors (e.g., imidacloprid analogs).

- Materials Science : Pyridine-thiophene hybrids serve as ligands in OLEDs or catalysts .

Methodological Recommendations

- Synthetic Protocols : Always include inert atmosphere (glovebox) for moisture-sensitive steps.

- Analytical Validation : Use deuterated solvents (CDCl₃, DMSO-d₆) for NMR to avoid solvent peaks.

- Data Reproducibility : Report exact equivalents of chlorinating agents (e.g., 1.2 eq SOCl₂) and reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.